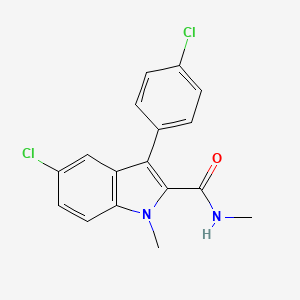
5-chloro-3-(4-chlorophenyl)-N,1-dimethyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-(4-chlorophenyl)-N,1-dimethyl-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(4-chlorophenyl)-N,1-dimethyl-1H-indole-2-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and indole derivatives.
Formation of Intermediate: The initial step involves the formation of an intermediate through a reaction between 4-chloroaniline and a suitable indole derivative under controlled conditions.
Chlorination: The intermediate is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at specific positions on the indole ring.
Amidation: The final step involves the amidation reaction where the chlorinated intermediate reacts with dimethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-3-(4-chlorophenyl)-N,1-dimethyl-1H-indole-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding mechanisms and effects on proteins and enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Indole derivatives are known for their antiviral, anticancer, and anti-inflammatory activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-chloro-3-(4-chlorophenyl)-N,1-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-(4-fluorophenyl)-N,1-dimethyl-1H-indole-2-carboxamide
- 5-chloro-3-(4-bromophenyl)-N,1-dimethyl-1H-indole-2-carboxamide
- 5-chloro-3-(4-methylphenyl)-N,1-dimethyl-1H-indole-2-carboxamide
Uniqueness
Compared to similar compounds, 5-chloro-3-(4-chlorophenyl)-N,1-dimethyl-1H-indole-2-carboxamide stands out due to its specific chlorine substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine atoms and the indole core provides a unique combination of properties that can be exploited in various applications.
Properties
Molecular Formula |
C17H14Cl2N2O |
|---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-N,1-dimethylindole-2-carboxamide |
InChI |
InChI=1S/C17H14Cl2N2O/c1-20-17(22)16-15(10-3-5-11(18)6-4-10)13-9-12(19)7-8-14(13)21(16)2/h3-9H,1-2H3,(H,20,22) |
InChI Key |
ULRCUBWWTDUGFR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C2=C(N1C)C=CC(=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















